molecular formula C18H15IN2S B2670083 (E)-2-(2-(1H-indol-3-yl)vinyl)-3-methylbenzo[d]thiazol-3-ium iodide CAS No. 1903757-25-4

(E)-2-(2-(1H-indol-3-yl)vinyl)-3-methylbenzo[d]thiazol-3-ium iodide

Cat. No.: B2670083
CAS No.: 1903757-25-4
M. Wt: 418.3
InChI Key: WRSSOMFAXPZVLL-UHFFFAOYSA-N
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Description

(E)-2-(2-(1H-indol-3-yl)vinyl)-3-methylbenzo[d]thiazol-3-ium iodide is a synthetic organic compound that features a complex structure combining an indole moiety with a benzo[d]thiazolium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-(1H-indol-3-yl)vinyl)-3-methylbenzo[d]thiazol-3-ium iodide typically involves the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Vinylation: The indole derivative undergoes a vinylation reaction to introduce the vinyl group at the 2-position. This can be achieved using a Heck reaction, where the indole reacts with a vinyl halide in the presence of a palladium catalyst.

    Thiazolium Formation: The benzo[d]thiazolium core is formed by reacting a suitable thioamide with a halogenated aromatic compound under basic conditions.

    Final Coupling: The final step involves coupling the vinylated indole with the benzo[d]thiazolium core. This can be done using a condensation reaction under acidic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the vinyl group, converting it into an ethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzo[d]thiazolium core, where the iodide ion can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under basic conditions to replace the iodide ion.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Ethylated benzo[d]thiazolium compounds.

    Substitution: Various substituted benzo[d]thiazolium derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(2-(1H-indol-3-yl)vinyl)-3-methylbenzo[d]thiazol-3-ium iodide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a fluorescent probe due to its conjugated system, which can exhibit interesting photophysical properties. It can be used to label and track biological molecules in various assays.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as organic semiconductors or dyes, due to its electronic properties.

Mechanism of Action

The mechanism by which (E)-2-(2-(1H-indol-3-yl)vinyl)-3-methylbenzo[d]thiazol-3-ium iodide exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The indole moiety can engage in π-π stacking interactions, while the benzo[d]thiazolium core can participate in electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(2-(1H-indol-3-yl)vinyl)-3-methylbenzo[d]thiazol-3-ium chloride
  • (E)-2-(2-(1H-indol-3-yl)vinyl)-3-methylbenzo[d]thiazol-3-ium bromide
  • (E)-2-(2-(1H-indol-3-yl)vinyl)-3-methylbenzo[d]thiazol-3-ium sulfate

Uniqueness

Compared to its analogs, (E)-2-(2-(1H-indol-3-yl)vinyl)-3-methylbenzo[d]thiazol-3-ium iodide may exhibit different solubility, stability, and reactivity profiles due to the presence of the iodide ion. These differences can influence its suitability for various applications, making it a unique candidate for specific research and industrial purposes.

Properties

IUPAC Name

2-[(E)-2-(1H-indol-3-yl)ethenyl]-3-methyl-1,3-benzothiazol-3-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2S.HI/c1-20-16-8-4-5-9-17(16)21-18(20)11-10-13-12-19-15-7-3-2-6-14(13)15;/h2-12H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSSOMFAXPZVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C(SC2=CC=CC=C21)C=CC3=CNC4=CC=CC=C43.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=C(SC2=CC=CC=C21)/C=C/C3=CNC4=CC=CC=C43.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15IN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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